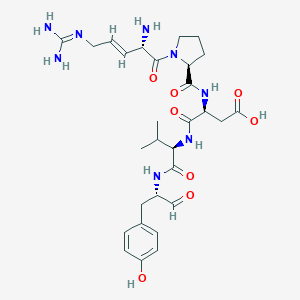

Cyclo(arginyl-prolyl-aspartyl-valyl-tyrosyl)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

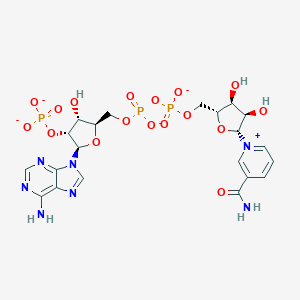

Cyclo(arginyl-prolyl-aspartyl-valyl-tyrosyl) or cRGDfVY is a cyclic peptide that has gained significant attention in the field of scientific research due to its potential applications in various areas such as drug delivery, cancer therapy, and tissue engineering. This peptide is known for its ability to bind with high affinity to integrin receptors, which are involved in cell adhesion, migration, and signaling.

Aplicaciones Científicas De Investigación

CRGDfVY has been extensively studied for its potential applications in various areas of scientific research. One of the major applications of cRGDfVY is in the field of drug delivery. The peptide can be conjugated to drug molecules or nanoparticles to enhance their cellular uptake and target specific tissues or organs. cRGDfVY has also been investigated for its potential use in cancer therapy. The peptide can selectively bind to integrin receptors that are overexpressed in cancer cells, leading to increased cellular uptake of anticancer drugs and enhanced therapeutic efficacy. Additionally, cRGDfVY has been explored for its use in tissue engineering. The peptide can be immobilized onto biomaterials to promote cell adhesion and proliferation, leading to the formation of functional tissues.

Mecanismo De Acción

The mechanism of action of cRGDfVY is based on its ability to bind with high affinity to integrin receptors. Integrins are transmembrane proteins that play a crucial role in cell adhesion, migration, and signaling. cRGDfVY binds specifically to the αvβ3 and αvβ5 integrin receptors, which are overexpressed in cancer cells and angiogenic blood vessels. The binding of cRGDfVY to integrin receptors leads to the activation of intracellular signaling pathways that regulate cell survival, proliferation, and migration.

Biochemical and Physiological Effects:

The biochemical and physiological effects of cRGDfVY depend on the specific application and experimental conditions. In drug delivery, cRGDfVY can enhance the cellular uptake of drug molecules or nanoparticles, leading to increased therapeutic efficacy. In cancer therapy, cRGDfVY can selectively target cancer cells and angiogenic blood vessels, leading to enhanced anticancer activity. In tissue engineering, cRGDfVY can promote cell adhesion and proliferation, leading to the formation of functional tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of cRGDfVY is its high affinity and specificity for integrin receptors, which makes it a valuable tool for targeted drug delivery and cancer therapy. Additionally, cRGDfVY can be easily synthesized using SPPS and can be conjugated to various drug molecules or nanoparticles. However, there are also some limitations associated with the use of cRGDfVY in lab experiments. For example, the peptide can be degraded by proteases in vivo, which can limit its therapeutic efficacy. Additionally, the binding of cRGDfVY to integrin receptors can be affected by the presence of other ligands or competitive inhibitors.

Direcciones Futuras

There are several future directions that can be explored in the field of cRGDfVY research. One of the areas of interest is the development of novel drug delivery systems that utilize cRGDfVY for targeted delivery of therapeutic agents. Another area of interest is the investigation of cRGDfVY as a potential therapeutic agent for various diseases, including cancer, cardiovascular disease, and inflammatory disorders. Additionally, the use of cRGDfVY in tissue engineering and regenerative medicine is an area of active research, with the aim of developing functional tissues and organs.

Métodos De Síntesis

The synthesis of cRGDfVY can be achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the sequential addition of protected amino acids onto a resin support, followed by deprotection and cleavage of the peptide from the resin. The final product is purified using high-performance liquid chromatography (HPLC). The purity and identity of the peptide are confirmed using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Propiedades

Número CAS |

135680-82-9 |

|---|---|

Nombre del producto |

Cyclo(arginyl-prolyl-aspartyl-valyl-tyrosyl) |

Fórmula molecular |

C29H42N8O8 |

Peso molecular |

630.7 g/mol |

Nombre IUPAC |

(3S)-3-[[(2S)-1-[(E,2S)-2-amino-5-(diaminomethylideneamino)pent-3-enoyl]pyrrolidine-2-carbonyl]amino]-4-[[(2R)-1-[[(2S)-1-(4-hydroxyphenyl)-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C29H42N8O8/c1-16(2)24(27(44)34-18(15-38)13-17-7-9-19(39)10-8-17)36-25(42)21(14-23(40)41)35-26(43)22-6-4-12-37(22)28(45)20(30)5-3-11-33-29(31)32/h3,5,7-10,15-16,18,20-22,24,39H,4,6,11-14,30H2,1-2H3,(H,34,44)(H,35,43)(H,36,42)(H,40,41)(H4,31,32,33)/b5-3+/t18-,20-,21-,22-,24+/m0/s1 |

Clave InChI |

LEQARIATTLCLEW-UUXWMSROSA-N |

SMILES isomérico |

CC(C)[C@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](/C=C/CN=C(N)N)N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C=O)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)C(C=CCN=C(N)N)N |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C=O)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)C(C=CCN=C(N)N)N |

Secuencia |

XPDVY |

Sinónimos |

c-APAVT cyclo(Arg-Pro-Asp-Val-Tyr) cyclo(arginyl-prolyl-aspartyl-valyl-tyrosyl) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride](/img/structure/B162919.png)

![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)